5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride 5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220028-10-3
VCID: VC2845518
InChI: InChI=1S/C16H19ClN2O.ClH/c17-14-3-4-15(16-13(14)2-1-8-19-16)20-11-7-12-5-9-18-10-6-12;/h1-4,8,12,18H,5-7,9-11H2;1H
SMILES: C1CNCCC1CCOC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl
Molecular Formula: C16H20Cl2N2O
Molecular Weight: 327.2 g/mol

5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride

CAS No.: 1220028-10-3

Cat. No.: VC2845518

Molecular Formula: C16H20Cl2N2O

Molecular Weight: 327.2 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride - 1220028-10-3

Specification

CAS No. 1220028-10-3
Molecular Formula C16H20Cl2N2O
Molecular Weight 327.2 g/mol
IUPAC Name 5-chloro-8-(2-piperidin-4-ylethoxy)quinoline;hydrochloride
Standard InChI InChI=1S/C16H19ClN2O.ClH/c17-14-3-4-15(16-13(14)2-1-8-19-16)20-11-7-12-5-9-18-10-6-12;/h1-4,8,12,18H,5-7,9-11H2;1H
Standard InChI Key XUYAUOFKPYXBHU-UHFFFAOYSA-N
SMILES C1CNCCC1CCOC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl
Canonical SMILES C1CNCCC1CCOC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl

Introduction

Chemical Identity and Structure

5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride is a hydrochloride salt of 5-Chloro-8-(2-piperidin-4-ylethoxy)quinoline. Its structure consists of a quinoline core with a chlorine substituent at position 5 and an ether linkage at position 8 connecting to a piperidinylethyl group. The compound exists as a hydrochloride salt, with protonation occurring at the basic nitrogen of the piperidine ring .

Chemical Identifiers

ParameterInformationReference
IUPAC Name5-chloro-8-(2-piperidin-4-ylethoxy)quinoline;hydrochloride
CAS Number1220028-10-3 (primary), 74050-96-7 (alternative)
Molecular FormulaC₁₆H₂₀Cl₂N₂O
Molecular Weight327.2 g/mol
InChIInChI=1S/C16H19ClN2O.ClH/c17-14-3-4-15(16-13(14)2-1-8-19-16)20-11-7-12-5-9-18-10-6-12;/h1-4,8,12,18H,5-7,9-11H2;1H
SMILESC1CNCCC1CCOC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl

Parent Compound

The parent compound of this hydrochloride salt is 5-Chloro-8-(2-piperidin-4-ylethoxy)quinoline, which has a molecular formula of C₁₆H₁₉ClN₂O and a molecular weight of 290.79 g/mol . The parent compound (CID 56829820) forms the hydrochloride salt when treated with hydrochloric acid.

Classification CategoryDescription
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity (single exposure)Category 3, Respiratory system

Hazard and Precautionary Statements

Hazard StatementsPrecautionary Statements
H315: Causes skin irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H319: Causes serious eye irritationP264: Wash skin thoroughly after handling
H335: May cause respiratory irritationP271: Use only outdoors or in a well-ventilated area
P280: Wear protective gloves/protective clothing/eye protection/face protection
P302+P352: IF ON SKIN: Wash with plenty of soap and water
P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P312: Call a poison center or doctor if you feel unwell
P332+P313: If skin irritation occurs: Get medical advice/attention
P337+P313: If eye irritation persists: Get medical advice/attention
P362: Take off contaminated clothing and wash before reuse
P403+P233: Store in a well-ventilated place. Keep container tightly closed
P405: Store locked up
P501: Dispose of contents/container to an approved waste disposal plant
FeaturePotential Contribution to Activity
Chlorine at C-5Enhanced lipophilicity and membrane penetration
Piperidinylethyl etherImproved water solubility and potential interaction with biological targets
Quinoline coreDNA intercalation and enzyme inhibition

Studies on related quinoline compounds have shown activity against Gram-negative bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Efflux Pump Inhibition

Quinoline and quinazoline derivatives have been identified as potential inhibitors of bacterial efflux pumps, particularly the NorA efflux pump in Staphylococcus aureus . Efflux pump inhibitors represent a promising approach to combat antimicrobial resistance by preventing the expulsion of antibiotics from bacterial cells.

The structural features of 5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride, particularly the basic nitrogen-containing piperidine ring and the lipophilic chloroquinoline moiety, suggest potential activity as an efflux pump inhibitor, though specific studies would be required to confirm this activity.

Antiviral Properties

Quinoline derivatives have demonstrated antiviral activity against various viral pathogens including Zika virus, enterovirus, herpes virus, HIV, and Ebola . The mechanisms often involve inhibition of viral enzymes or interference with viral replication processes.

Structure-Activity Relationships

Understanding the relationship between structure and activity is crucial for optimizing the properties of 5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride for specific applications.

Key Structural Features

Structural ElementPotential Functional Significance
Quinoline nucleusEssential for planar aromatic interactions with biological targets such as DNA and proteins
Chlorine at C-5Enhances lipophilicity, may improve membrane penetration and binding to hydrophobic pockets in target proteins
Ether linkage at C-8Provides appropriate spacing and flexibility between the quinoline core and the piperidine ring
Piperidine ringContains a basic nitrogen that can form ionic or hydrogen bond interactions with acidic residues in biological targets; as a hydrochloride salt, has improved water solubility

Comparison with Related Compounds

A related compound, 5-Chloro-8-quinolinyl 2-(2-piperidinyl)ethylether hydrochloride (CAS: 1220031-30-0), differs in the position of the piperidine nitrogen (position 2 versus position 4) . This structural difference could significantly affect the compound's biological activity and physicochemical properties due to altered spatial orientation of the basic nitrogen.

Future Research Directions

Several promising research directions for 5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride merit exploration:

Biological Activity Screening

Comprehensive screening against various biological targets would help establish the compound's potential applications:

  • Antimicrobial testing against a panel of Gram-positive and Gram-negative bacteria

  • Antiviral assays against clinically relevant viruses

  • Cytotoxicity studies against cancer cell lines, particularly those exhibiting multidrug resistance

  • Enzyme inhibition assays focusing on relevant targets such as DNA gyrase, topoisomerases, and efflux pumps

Structure Optimization

Structural modifications could enhance specific properties:

  • Variation of substituents on the quinoline ring to optimize target binding

  • Modification of the piperidine ring to alter basicity and hydrogen bonding capacity

  • Investigation of alternative salt forms to modify solubility and bioavailability

Advanced Applications

Exploration of advanced applications could include:

  • Development as a fluorescent probe for biological imaging due to the inherent fluorescence properties of quinoline derivatives

  • Investigation as a building block for more complex molecules with enhanced biological activities

  • Exploration as a ligand for metal complexation, potentially leading to metallodrugs with unique properties

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